molecular formula C14H21BrN2O2Si B8423998 5-Bromo-4-methoxy-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

5-Bromo-4-methoxy-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

Cat. No. B8423998
M. Wt: 357.32 g/mol
InChI Key: GGTBZDITHIJBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methoxy-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole is a useful research compound. Its molecular formula is C14H21BrN2O2Si and its molecular weight is 357.32 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H21BrN2O2Si

Molecular Weight

357.32 g/mol

IUPAC Name

2-[(5-bromo-4-methoxyindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H21BrN2O2Si/c1-18-14-11-9-16-17(13(11)6-5-12(14)15)10-19-7-8-20(2,3)4/h5-6,9H,7-8,10H2,1-4H3

InChI Key

GGTBZDITHIJBGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=NN2COCC[Si](C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 5-bromo-4-methoxy-1H-indazole (1.33 g, 5.9 mmol) in THF (20 mL) at 0° C., under a nitrogen atmosphere, was added sodium hydride (280 mg, 7 mmol) portionwise. After 5 min, (2-chloromethoxy-ethyl)-trimethylsilane (1.36 mL, 7.7 mmol) was added dropwise. After 3 hours, the reaction mixture was quenched with water (20 mL). The resulting biphasic mixture was separated, extracted with ethyl acetate (2×50 mL) and the combined organic layers were washed with brine (30 mL), dried (Na2SO4), filtered and concentrated in vacuo. The resulting residue was subjected to flash chromatography (SiO2, gradient 10-20% ethyl acetate in cyclohexane) to give the title compound as a yellow oil (1.19 g, 56%). LCMS (Method B): RT=4.91 min, [M+H]+=357.
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1.33 g
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Yield
56%

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